Foreword: The Enduring Potential of the Thiosemicarbazide Scaffold
Foreword: The Enduring Potential of the Thiosemicarbazide Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(3-Nitrophenyl)-3-thiosemicarbazide
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures due to their versatile binding capabilities and broad spectrum of biological activities. The thiosemicarbazide nucleus, characterized by the -NH-NH-C(=S)-NH- moiety, is a quintessential example of such a scaffold.[1][2] Its unique electronic and structural features, particularly the presence of multiple hydrogen bond donors and acceptors, allow for potent interactions with a wide array of biological targets.[2] This guide focuses on a specific, promising derivative: 4-(3-Nitrophenyl)-3-thiosemicarbazide. The introduction of the 3-nitrophenyl group imparts distinct electronic properties and steric bulk, offering a valuable candidate for drug discovery programs. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its chemical properties, synthesis, characterization, and potential therapeutic applications.
Core Physicochemical and Structural Properties
4-(3-Nitrophenyl)-3-thiosemicarbazide is a solid organic compound with a well-defined molecular structure that dictates its chemical behavior and biological potential.
Molecular Identity
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IUPAC Name: 1-amino-3-(3-nitrophenyl)thiourea[]
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CAS Number: 79925-03-4[4]
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Molecular Formula: C₇H₈N₄O₂S[][4]
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Molecular Weight: 212.23 g/mol [][4]
Structural Data Summary
The key structural features—a thiourea core, a hydrazine terminus, and a meta-substituted nitrophenyl ring—are summarized in the table below.
| Property | Data | Source(s) |
| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])NC(=S)NN | [] |
| InChI Key | XGLWDVPGYUSGCU-UHFFFAOYSA-N | [][5] |
| Physical Form | Solid | [5] |
| Functional Groups | Thiosemicarbazide, Nitroarene, Hydrazine | N/A |
The presence of the thioamide group (C=S) and the terminal amine (-NH₂) makes this molecule a potent intermediate for the synthesis of various heterocyclic compounds, including thiadiazoles and triazoles, which are themselves of significant pharmacological interest.[6][7]
Synthesis and Spectroscopic Characterization
The synthesis of 4-aryl-3-thiosemicarbazides is a well-established process in organic chemistry, typically involving the nucleophilic addition of hydrazine to an isothiocyanate.[6]
Synthetic Workflow
The primary route to 4-(3-Nitrophenyl)-3-thiosemicarbazide involves the reaction of 3-nitrophenyl isothiocyanate with hydrazine hydrate.
Caption: General synthesis workflow for 4-(3-Nitrophenyl)-3-thiosemicarbazide.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for synthesizing the title compound.
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Dissolution: Dissolve 3-nitrophenyl isothiocyanate (1.0 eq) in absolute ethanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer. Ethanol is selected as a polar protic solvent to effectively dissolve the reactants.
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Nucleophilic Addition: To the stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A slight excess of hydrazine ensures the complete consumption of the isothiocyanate starting material.
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Reaction: Heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed to completion.[8]
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Isolation: Cool the mixture to room temperature and then in an ice bath. The product, typically a solid, will precipitate out of the solution.
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Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from ethanol to yield the final product.
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Validation: The identity and purity of the synthesized compound must be confirmed by melting point determination, Thin-Layer Chromatography (TLC), and spectroscopic analysis.
Spectroscopic Characterization Profile
While specific spectra for this exact compound are proprietary, the expected characteristic signals can be deduced from extensive literature on analogous thiosemicarbazide derivatives.[6][9][10][11]
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FT-IR (Infrared Spectroscopy): The IR spectrum is crucial for identifying key functional groups. Expected characteristic absorption bands (in cm⁻¹) include:
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3400-3100 cm⁻¹: Multiple peaks corresponding to N-H stretching vibrations from the -NH₂ and -NH- groups.[9]
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~1600 cm⁻¹: C=N stretching, often seen in thiosemicarbazone derivatives but may be present due to tautomerism.[8]
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1550-1500 cm⁻¹ & 1350-1300 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).
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~1250 cm⁻¹ & ~850 cm⁻¹: Vibrations associated with the C=S (thione) group.[6][10]
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¹H-NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the proton signals provide a structural map of the molecule.
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δ 10.0-8.0 ppm: Multiple broad singlets corresponding to the exchangeable protons of the -NH- and -NH₂ groups.[6] The exact chemical shifts are sensitive to concentration and temperature.
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δ 8.0-7.2 ppm: A complex multiplet pattern in the aromatic region, characteristic of a meta-substituted benzene ring.
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The terminal -NH₂ protons may appear as a distinct broad singlet.[8]
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-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance):
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δ ~180 ppm: A characteristic downfield signal for the thione carbon (C=S).[6]
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δ 150-120 ppm: Multiple signals corresponding to the aromatic carbons of the nitrophenyl ring.
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Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 212 or 213, respectively.[11]
Biological Activities and Therapeutic Potential
The thiosemicarbazide scaffold is a cornerstone in the development of agents with a wide range of biological activities. The incorporation of a nitrophenyl group can modulate these activities through electronic and steric effects.[12]
Caption: Potential biological activities of the thiosemicarbazide scaffold.
Antimicrobial Activity
Thiosemicarbazides and their derivatives, thiosemicarbazones, are well-documented antimicrobial agents.[1][13] Studies on nitrophenyl-containing thiosemicarbazides have shown activity against Gram-positive bacteria, including various Staphylococcus and Streptococcus species.[7][12] The proposed mechanism of action involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, disrupting DNA replication.[14] The lipophilicity and electronic nature of the nitrophenyl group are crucial for cell wall penetration and target engagement.[15] Antifungal properties, particularly against dermatophytes like Trichophyton spp., have also been reported for related structures.[16]
Anticonvulsant Properties
A significant body of research has demonstrated the anticonvulsant potential of thiosemicarbazide derivatives.[17] The pharmacophore for this activity often includes an aryl ring, a hydrogen-bonding domain (the thiosemicarbazide moiety), and a terminal lipophilic group. These compounds have shown efficacy in established animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[17][18] The presence of the nitrophenyl group can influence the molecule's ability to cross the blood-brain barrier and interact with neuronal targets.
Anticancer and Enzyme Inhibition Activity
The thiosemicarbazide scaffold is present in several compounds investigated for their anticancer properties.[2][19] Their antiproliferative effects are often attributed to the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation, such as topoisomerase II.[2] Furthermore, related 4-arylthiosemicarbazide derivatives have been identified as potent inhibitors of tyrosinase, an enzyme implicated in melanin biosynthesis and a target in studies against Toxoplasma gondii.[15] This suggests that 4-(3-Nitrophenyl)-3-thiosemicarbazide could be a valuable lead structure for developing novel antiparasitic or anticancer agents.[15]
Protocol: In Vitro Antibacterial Susceptibility Testing
To evaluate the antibacterial potential of 4-(3-Nitrophenyl)-3-thiosemicarbazide, a standard broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO). DMSO is used due to its ability to dissolve a wide range of organic compounds and its relative inertness at low concentrations.
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Bacterial Inoculum: Culture the selected bacterial strains (e.g., Staphylococcus aureus ATCC 25923) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
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Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in MHB to achieve a range of concentrations (e.g., 250 µg/mL to 0.49 µg/mL).
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Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
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Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + DMSO at the highest concentration used). A standard antibiotic like ciprofloxacin should be run in parallel as a reference.[7]
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Incubation: Incubate the plate at 37 °C for 18-24 hours.
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MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
4-(3-Nitrophenyl)-3-thiosemicarbazide is a synthetically accessible molecule built upon a pharmacologically privileged scaffold. Its chemical properties, characterized by the reactive hydrazine terminus and the electron-withdrawing nitrophenyl group, make it not only a target for biological screening but also a versatile intermediate for the synthesis of more complex heterocyclic systems. The extensive evidence of antimicrobial, anticonvulsant, and anticancer activities within the broader thiosemicarbazide class strongly supports the further investigation of this specific derivative. Future research should focus on its comprehensive biological evaluation, elucidation of specific mechanisms of action, and structure-activity relationship (SAR) studies by synthesizing analogues with varied substitution patterns on the phenyl ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-(3-nitrophenyl)-3-thiosemicarbazide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 15. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of p-nitrophenyl substituted semicarbazones for anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
